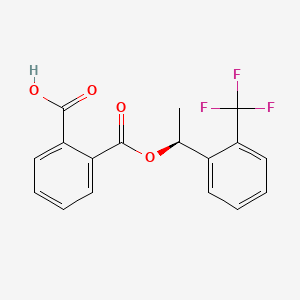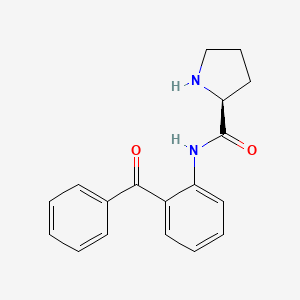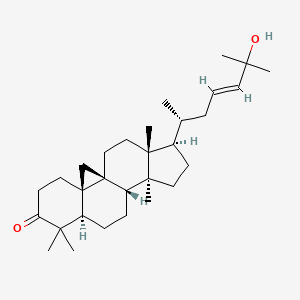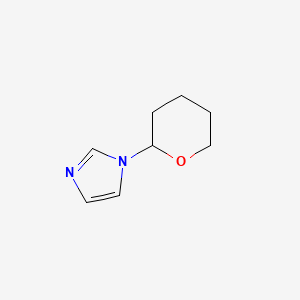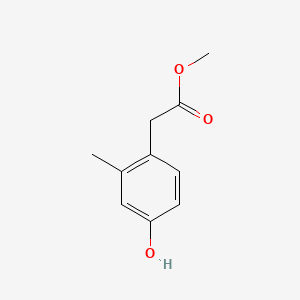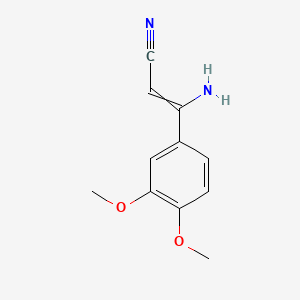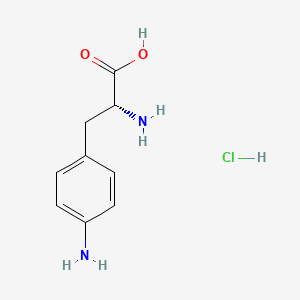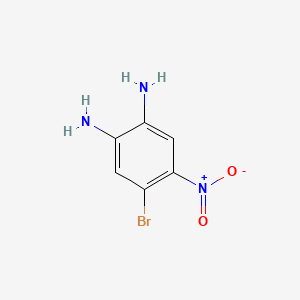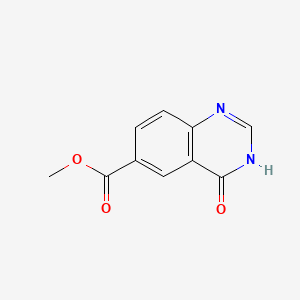
Methyl 4-hydroxyquinazoline-6-carboxylate
Vue d'ensemble
Description
“Methyl 4-hydroxyquinazoline-6-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 . The IUPAC name for this compound is methyl 4-oxo-3,4-dihydro-6-quinazolinecarboxylate .
Physical And Chemical Properties Analysis
“Methyl 4-hydroxyquinazoline-6-carboxylate” has a molecular weight of 204.19 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the search results. These properties can be determined experimentally or predicted using computational chemistry tools.Applications De Recherche Scientifique
Cancer Research
“Methyl 4-hydroxyquinazoline-6-carboxylate” and its derivatives have been studied for their potential in cancer research . A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells . Among them, the compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
Anti-Tumor Activity
The compound has shown promising anti-tumor activity . An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg . This suggests that B1 is a potent PARP inhibitor that can overcome PARPi resistance and deserves further investigation .
Apoptosis Induction
Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Drug Resistance Study
The compound has been used in studies focusing on drug resistance . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
Anti-Proliferative Activity
The anti-proliferative activities of “Methyl 4-hydroxyquinazoline-6-carboxylate” were also tested in normal human breast cancer cells (MDA-MB-231), human normal hepatocytes (LO2), and human normal colonic epithelial cells (NCM460) .
Chemical Synthesis
“Methyl 4-hydroxyquinazoline-6-carboxylate” is used in the chemical synthesis of various compounds . For example, it was used in the preparation of derivatives of 6-(morpholine-4-sulfonyl)-1,4-dihydroquinoxaline .
Orientations Futures
Quinazoline derivatives, including “Methyl 4-hydroxyquinazoline-6-carboxylate”, have attracted significant interest due to their broad spectrum of pharmacological activities . Future research could focus on exploring the potential of these compounds as therapeutic agents, optimizing their synthesis methods, and investigating their mechanisms of action .
Propriétés
IUPAC Name |
methyl 4-oxo-3H-quinazoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(13)12-5-11-8/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKJJWQKQGSQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxyquinazoline-6-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

